molecular formula C30H54 B1628403 1,4-Didodecylbenzene CAS No. 5149-65-5

1,4-Didodecylbenzene

Cat. No.: B1628403
CAS No.: 5149-65-5
M. Wt: 414.7 g/mol
InChI Key: UDDNERKMSGPLJQ-UHFFFAOYSA-N
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Description

1,4-Didodecylbenzene is a high-purity organic compound that serves as a valuable building block and precursor in advanced materials research. This symmetrical dialkylbenzene features two linear C12 alkyl chains in a para orientation on a central benzene ring, a structure that promotes self-assembly and the formation of well-ordered molecular architectures. Its primary research value lies in the development of liquid crystals, organic semiconductors, and nanostructured materials, where its long alkyl chains facilitate solubility and processability while the aromatic core provides structural rigidity. Researchers also utilize this compound as a key intermediate in organic synthesis and in the study of supramolecular chemistry and surfactant properties. The compound's structure is analogous to precursors used for surfactants like sodium dodecylbenzene sulfonate (SDBS), a widely studied molecule in analytical chemistry and materials science . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the product's Certificate of Analysis for specific technical data including purity, melting point, and solubility.

Properties

IUPAC Name

1,4-didodecylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H54/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-27-30(28-26-29)24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDNERKMSGPLJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10575436
Record name 1,4-Didodecylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5149-65-5
Record name 1,4-Didodecylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,4 Didodecylbenzene and Its Functionalized Analogues

Direct Alkylation Strategies for the 1,4-Dialkylation of Benzene (B151609)

Direct alkylation, particularly through the Friedel-Crafts reaction, represents the most classic approach to installing alkyl chains onto an aromatic ring. However, controlling the regioselectivity to favor the 1,4-disubstituted product and preventing overalkylation are significant challenges.

Mechanistic Studies of Friedel-Crafts Alkylation in Dodecylbenzene (B1670861) Synthesis

The Friedel-Crafts alkylation of benzene with a long-chain alkene such as 1-dodecene (B91753) is a cornerstone of industrial chemistry, primarily for producing linear alkylbenzene (LAB) surfactants. The reaction mechanism, typically initiated by a Lewis or Brønsted acid catalyst, involves the formation of a carbocation intermediate from the alkylating agent. mt.comscielo.br

In the case of 1-dodecene, the catalyst activates the alkene, leading to the formation of a dodecyl carbocation. Isotope exchange studies on the alkylation of deuterated benzene with 1-dodecene using an Et₃NHCl-AlCl₃ ionic liquid catalyst have provided insight into this process. It is proposed that the Lewis acid AlCl₃ interacts with the π-electrons of 1-dodecene, inducing a shift that forms a secondary carbocation. sciengine.com This electrophilic carbocation then attacks the electron-rich benzene ring, forming a σ-complex, also known as a Wheland intermediate. scielo.brsciengine.com Subsequent loss of a proton from the ring restores aromaticity and yields the monoalkyldodecylbenzene product. sciengine.com

The formation of didodecylbenzene occurs when the initially formed mono-alkylbenzene undergoes a second alkylation step. taylorandfrancis.com However, this process is complicated by several factors. The first alkyl group is activating and ortho-, para-directing, making the mono-alkylated ring more reactive than benzene itself, which can lead to overalkylation. mt.com Furthermore, the dodecyl carbocation can undergo rearrangement, leading to a mixture of linear and branched alkylbenzene isomers. The complexity is significant; for a didodecylbenzene made from benzene and 1-dodecene, there are 63 theoretically possible isomers due to the various attachment points on the alkyl chains and the ortho-, meta-, or para- positions on the ring. taylorandfrancis.com

Catalytic Systems and Reaction Conditions for Enhanced Selectivity

Achieving high selectivity for the 1,4-didodecylbenzene isomer requires careful control of the catalytic system and reaction conditions. While traditional catalysts like AlCl₃ and HF are effective, they are often corrosive and produce toxic waste. beilstein-journals.orgscielo.br Modern research focuses on more environmentally benign and shape-selective solid acid catalysts, such as zeolites.

Zeolites like ZSM-5 and mordenite (B1173385) are widely used due to their defined pore structures, which can influence product distribution. d-nb.inforesearchgate.net The pore size of ZSM-5, for instance, can enhance the diffusion of ethylbenzene (B125841) while hindering the formation of larger polyethylbenzenes, demonstrating the principle of shape selectivity. d-nb.info In the alkylation of benzene with 1-dodecene, mordenite has been studied for its kinetic behavior. researchgate.net Kinetic modeling of this reaction shows that at lower temperatures, dodecene isomerization is significant, while at higher temperatures, linear alkylbenzene isomers dominate. researchgate.net The use of excess benzene is a common strategy to minimize the formation of dialkylated products. researchgate.net

Other catalytic systems have also been explored. Niobium phosphate (B84403) has been used for the alkylation of anisole (B1667542) with 1-dodecene, showing 65% conversion at 150 °C. scielo.br Immobilized phosphotungstic acid on a solid support with a large surface area has also shown promise. In the alkylation of benzene with 1-dodecene at 80 °C, this catalyst system achieved approximately 90% olefin conversion with nearly 100% selectivity for linear alkylbenzenes. etsu.edu

Catalyst Performance in Alkylation Reactions
Catalyst SystemReactantsTemperature (°C)Key FindingsReference
Mordenite (MOR-20)Benzene, 1-Dodecene80-140Activation energy for 2-phenyldodecane (B3050589) formation is 49 kJ/mol. Excess benzene minimizes dialkylation. researchgate.net
BXE ALKCAT Zeolite (ZSM-5 based)Benzene, Ethylene300-450High selectivity to ethylbenzene at lower temperatures and high benzene-to-ethylene ratios. d-nb.info
Niobium PhosphateAnisole, 1-Dodecene15065% conversion of 1-dodecene after 4 hours. scielo.br
Immobilized Phosphotungstic AcidBenzene, 1-Dodecene80~90% olefin conversion; ~100% selectivity for linear alkylbenzenes. etsu.edu

Alternative Alkylation and Coupling Procedures for Didodecylbenzene Formation

Beyond Friedel-Crafts, cross-coupling reactions provide powerful, albeit more complex, pathways to this compound. These methods typically involve the coupling of an organometallic reagent with an organic halide, catalyzed by a transition metal, most commonly palladium or nickel.

The Kumada coupling , first reported in 1972, involves the reaction of a Grignard reagent (R-MgX) with an organic halide. organic-chemistry.orgwikipedia.org This method is advantageous for its use of readily available Grignard reagents. organic-chemistry.org To synthesize this compound, dodecylmagnesium bromide could be coupled with 1,4-dihalobenzene using a nickel-phosphine complex catalyst. acs.org

The Suzuki coupling reaction is another versatile method that couples an organoboron species (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgwikipedia.org This reaction is widely used for creating C-C bonds to form biaryls and substituted styrenes and is noted for its mild conditions and tolerance of various functional groups. libretexts.orgxisdxjxsu.asia The synthesis of this compound via this route would involve coupling a dodecylboronic acid with a 1,4-dihalobenzene.

Precursor-Based Synthetic Pathways for this compound Scaffolds

These strategies involve building the target molecule from a benzene ring that is already functionalized at the 1 and 4 positions, offering precise control over the substitution pattern and avoiding the isomeric mixtures common in direct alkylation.

Utilization of Halogenated Benzene Derivatives as Synthetic Intermediates

1,4-Dihalobenzenes, such as 1,4-dichlorobenzene (B42874) or 1,4-diiodobenzene (B128391), are excellent starting materials for precursor-based syntheses. acs.orgchemicalbook.com These compounds can undergo cross-coupling reactions with alkyl organometallic reagents to selectively form 1,4-dialkylbenzenes.

A common approach is the nickel-catalyzed cross-coupling of 1,4-dichlorobenzene with an alkylmagnesium bromide (a Grignard reagent), a specific application of the Kumada coupling. acs.orgchemicalbook.com For instance, 1,4-dioctylbenzene (B89298) can be synthesized by treating 1,4-dichlorobenzene with octylmagnesium bromide. chemicalbook.com Similarly, this compound could be formed using dodecylmagnesium bromide.

1,4-diiodobenzene is also a valuable precursor, often used in Suzuki reactions. thermofisher.krchemicalbook.com Furthermore, it is a key starting material for synthesizing functionalized analogues like 1,4-diiodo-2,5-didodecylbenzene, which serves as an intermediate for oligo(1,4-phenylene ethynylene)s. thermofisher.krsigmaaldrich.comsigmaaldrich.comatomfair.com A nickel-catalyzed decarboxylative cross-coupling of N-hydroxyphthalimide (NHPI) esters with 1,4-diiodobenzene has also been developed as a mild and practical method to access 1,4-dialkylbenzene analogues. acs.org

Synthesis of 1,4-Dialkylbenzenes from Halogenated Precursors
PrecursorReagentCoupling TypeCatalystProductReference
1,4-DichlorobenzeneOctylmagnesium BromideKumadaNickel-based1,4-Dioctylbenzene chemicalbook.com
1,4-DiiodobenzeneAlkyl N-hydroxyphthalimide esterDecarboxylative Cross-CouplingNickel-based1,4-Dialkylbenzene acs.org
1,4-DiiodobenzeneNot specified--1,4-Diiodo-2,5-didodecylbenzene thermofisher.krsigmaaldrich.com

Employment of 1,4-Benzenediol Analogues in Didodecylbenzene Synthesis

1,4-Benzenediol, commonly known as hydroquinone (B1673460), and its derivatives serve as another class of precursors. benchchem.com The hydroxyl groups can be alkylated to form ethers or can direct electrophilic substitution onto the ring.

The synthesis of 2,6-didodecylbenzene-1,4-diol can be achieved by the alkylation of hydroquinone with dodecyl bromide in the presence of a strong base like potassium carbonate. benchchem.com While this results in a functionalized analogue rather than this compound itself, the dodecyl groups are attached directly to the ring. The synthesis of related alkoxy-substituted compounds, such as 1,4-bis(octyloxy)benzene, starts from 1,4-dibromo-2,5-dihydroxybenzene (a hydroquinone derivative), which is etherified with 1-bromooctane. rsc.org This highlights a common strategy where hydroquinone is first halogenated and then etherified. rsc.orgacs.org Subsequent reactions could then replace the halogens with other functional groups or alkyl chains.

Multi-Component Reaction Approaches for Related Didodecyl Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a single product that incorporates the majority of the atoms from the starting materials. tcichemicals.comfrontiersin.orgwikipedia.org This approach is prized for its atom economy, reduced number of purification steps, and the ability to rapidly generate molecular complexity. frontiersin.orgwikipedia.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct related dialkyl-aromatic systems.

Advanced Cross-Coupling Reactions in this compound Synthesis

Modern organometallic cross-coupling reactions provide powerful and precise tools for forming carbon-carbon bonds, offering significant advantages over classical methods like Friedel-Crafts alkylation for the synthesis of specific isomers of dialkylbenzenes.

Suzuki-Miyaura Coupling and Related Metal-Catalyzed Methodologies

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organic halide or triflate. tcichemicals.comlibretexts.org This method is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of its reagents. tcichemicals.comlibretexts.org For the synthesis of this compound, this reaction would typically involve the coupling of a 1,4-dihalogenated benzene with a dodecylboron compound or, conversely, a 1,4-diboronic acid derivative of benzene with a dodecyl halide.

A common precursor, 1,4-diiodobenzene, is frequently used in Suzuki reactions for the preparation of related structures like 1,4-diiodo-2,5-didodecylbenzene, which is a starting material for oligo(1,4-phenylene ethynylene). thermofisher.krchemicalbook.com The synthesis of the target compound would proceed by coupling 1,4-diiodobenzene with two equivalents of a dodecylboronic acid or ester. The choice of catalyst, often a palladium complex with phosphine (B1218219) ligands, and base is crucial for achieving high yields. tcichemicals.commdpi.com Nickel catalysts have also emerged as a less expensive and effective alternative for certain Suzuki-Miyaura couplings. tcichemicals.com

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Biaryl Synthesis This table illustrates typical conditions for related Suzuki couplings, adaptable for this compound synthesis.

Aryl HalideBoronic Acid/EsterCatalystBaseSolventYieldRef
2-bromo-4-methoxybenzaldehyde5-formyl-2-methoxyphenylboronic acidPd(PPh₃)₄NaOHDioxane/H₂O48% mdpi.com
Phenylboronic acidHaloarenesPd(OAc)₂K₃PO₄TolueneHigh libretexts.org
ortho-vinyl aromatic bromidesAryl boronate estersPd(dppf)Cl₂K₃PO₄Dioxane>90% nih.gov

Heck Coupling and Other Olefin Functionalization Techniques for Alkene Precursors

The Heck reaction, or Mizoroki-Heck reaction, is another powerful palladium-catalyzed C-C bond-forming reaction between an aryl or vinyl halide and an alkene. taylorandfrancis.comorganic-chemistry.org This method can be employed to synthesize precursors to this compound. A plausible route involves the twofold Heck coupling of a 1,4-dihalobenzene (e.g., 1,4-dibromobenzene (B42075) or 1,4-diiodobenzene) with a terminal alkene like 1-dodecene.

Alternatively, substituted 1,4-divinylbenzenes can be synthesized via a Heck reaction between a 1,4-dihalobenzene and ethene. researchgate.net Research has shown that in the synthesis of 1,4-divinylbenzenes, increasing the pressure of ethene can suppress unwanted oligomerization side reactions and significantly improve the yield of the desired divinyl product. researchgate.net This divinylbenzene (B73037) intermediate can then be hydrogenated using standard methods (e.g., H₂ with a palladium or platinum catalyst) to reduce the double bonds and yield this compound. The Heck reaction is valued for its stereoselectivity, typically affording the trans-substituted alkene. organic-chemistry.org

Table 2: Heck Reaction for Synthesis of Divinylbenzene Precursors Illustrates conditions for a key step in a potential synthesis of this compound.

Aryl HalideAlkeneCatalystBaseConditionsOutcomeRef
1,4-DiiododialkoxybenzenesEthenePalladium AcetateTriethylamine30 bar ethene pressureImproved yields of 1,4-divinylbenzenes researchgate.net
Aryl HalidesActivated AlkenesPd CatalystBase (e.g., Et₃N)StandardSubstituted Alkenes taylorandfrancis.comorganic-chemistry.org

Stereochemical Control and Regioselectivity in the Synthesis of this compound Isomers

Achieving high regioselectivity is a primary challenge in the synthesis of specific isomers of polysubstituted benzenes. For this compound, ensuring the exclusive placement of the alkyl chains at the para positions is critical.

The classic method for alkylating benzene, the Friedel-Crafts alkylation, notoriously suffers from poor regioselectivity and overalkylation. cerritos.edulibretexts.org The reaction involves treating benzene with an alkyl halide (e.g., 1-chlorododecane) in the presence of a Lewis acid catalyst like AlCl₃. mt.com The first alkylation introduces an electron-donating alkyl group, which activates the aromatic ring, making the product more reactive than the starting material. cerritos.edulibretexts.org This newly introduced group directs subsequent alkylations to the ortho and para positions. Consequently, the reaction typically yields a mixture of 1,2- (ortho) and 1,4- (para) didodecylbenzene isomers, along with polyalkylated products, which are difficult to separate. Another significant limitation is the potential for carbocation rearrangement of the alkylating agent, though this is less of a concern with primary halides like 1-chlorododecane (B51209) under specific conditions. libretexts.orglibretexts.org

To overcome these regioselectivity issues, a more controlled, two-step approach via Friedel-Crafts acylation is often employed. numberanalytics.commasterorganicchemistry.com

Friedel-Crafts Acylation: Benzene is first reacted with an acyl halide (e.g., dodecanoyl chloride) and a Lewis acid catalyst. The resulting acyl group is electron-withdrawing and deactivates the aromatic ring, preventing further acylation reactions. libretexts.org The steric bulk of the acyl group strongly favors substitution at the para position, leading to high yields of 1,4-diacylbenzene.

Reduction: The ketone functionalities of the 1,4-diacylbenzene are then reduced to methylene (B1212753) (-CH₂-) groups. Standard reduction methods like the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction effectively convert the di-ketone into this compound, thus ensuring the desired regiochemistry.

Optimization of Reaction Efficiency and Scalability in Laboratory Synthesis

Optimizing the efficiency and scalability of a synthesis is crucial for transitioning a reaction from a small-scale discovery to a practical laboratory procedure. For the synthesis of this compound, several factors must be considered to maximize yield, purity, and practicality.

Key optimization parameters include the choice of catalyst, solvent, temperature, and reactant stoichiometry. benchchem.comfrontiersin.org In cross-coupling reactions like the Suzuki-Miyaura or Heck couplings, catalyst performance is paramount. Modern catalysts, such as thermally stable palladacycles or those with bulky, electron-rich ligands, can offer high turnover numbers, allowing for lower catalyst loadings and easier purification. libretexts.org The development of phosphine-free catalyst systems or reactions in greener solvents like water can also improve the environmental profile and reduce costs. organic-chemistry.org

Scaling up a reaction from milligram to multi-gram or kilogram quantities often presents challenges, as issues not apparent on a small scale can become significant. acs.org For example, heat transfer in large reaction vessels can be inefficient, and mixing may become non-uniform, leading to decreased yields and increased side products. researchgate.net Reproducibility is a common problem when scaling up laboratory processes. acs.org To address this, continuous flow synthesis has emerged as a powerful technique. In a flow reactor, reactants are continuously pumped and mixed, allowing for precise control over reaction parameters like temperature and residence time, leading to better consistency, safety, and scalability. chalmers.se

Table 3: Parameters for Synthesis Optimization A summary of key variables for improving the laboratory synthesis of this compound.

ParameterConsiderationPotential Improvement
Catalyst Activity, stability, cost, and recyclability.Use of high-turnover catalysts (e.g., palladacycles), phosphine-free systems, or recyclable catalysts. libretexts.orgrsc.org
Solvent Solubility of reactants, boiling point, and environmental impact.Choice of optimal solvent for yield; exploring greener alternatives like water or deep eutectic solvents. organic-chemistry.orgrsc.org
Temperature Reaction rate vs. side reactions and catalyst decomposition.Precise temperature control to maximize the rate of the desired reaction while minimizing decomposition and byproducts. frontiersin.org
Reactant Ratio Stoichiometry to drive the reaction to completion and minimize waste.Using a slight excess of one reactant or optimizing molar ratios through experimental design. frontiersin.org
Workup/Purification Ease of product isolation and removal of impurities.Developing non-chromatographic purification methods like crystallization or distillation to improve scalability. researchgate.net
Process Batch vs. continuous processing.Implementing flow chemistry for improved control, safety, and scalability. chalmers.se

Advanced Spectroscopic and Spectrometric Characterization of 1,4 Didodecylbenzene

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique typically used for polar and large molecules. While challenging for nonpolar hydrocarbons, related atmospheric pressure ionization methods can be employed. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, provide detailed structural data. acs.org

For 1,4-didodecylbenzene (C₃₀H₅₄, Molecular Weight: 414.77 g/mol ), collision-induced dissociation of the molecular ion leads to characteristic fragmentation patterns. The primary fragmentation involves cleavage of the benzylic C-C bond, which is the weakest bond in the alkyl chain. This results in the formation of a stable benzylic carbocation. Research on the tandem mass spectrum of this compound has shown that the dimethylbenzene ion (m/z 105.070) is the primary species detected. acs.org This indicates a characteristic cleavage where the benzene (B151609) ring and the first carbon of each alkyl chain remain. Further fragmentation can occur along the alkyl chains, producing a series of peaks separated by 14 Da (corresponding to CH₂ groups). acs.org

Table 3: Predicted Major Fragments in Mass Spectrum of this compound

m/z (mass-to-charge ratio)Ion StructureDescription
414.8[C₃₀H₅₄]⁺Molecular Ion
271.3[C₁₉H₃₁]⁺Loss of a C₁₁H₂₃ radical
105.1[C₈H₉]⁺Benzylic cleavage, dimethylbenzene ion

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with a capillary column. chromforum.org Non-polar capillary columns, such as DB-1 or DB-5 types, are often employed for the analysis of dodecylbenzene (B1670861) isomers. chromforum.org The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern for identification.

While GC-MS is effective for separating and identifying isomers of dodecylbenzene, the mass spectra of positional isomers are often very similar, which can make differentiation challenging. chromforum.org For quantitative analysis, gas chromatography with flame ionization detection (GC-FID) is also commonly used. chromforum.org Studies have utilized GC-MS to analyze various samples, including the chemical constituents of plant seeds extracted using supercritical carbon dioxide. researchgate.net

Secondary Ion Mass Spectrometry (SIMS) and Cluster SIMS for Surface Sensitivity

Secondary Ion Mass Spectrometry (SIMS) is a highly surface-sensitive analytical technique used to characterize the elemental and molecular composition of solid surfaces. When a primary ion beam bombards the sample surface, it sputters secondary ions, which are then analyzed by a mass spectrometer.

Recent advancements, particularly the use of gas cluster ion beams (GCIB), have significantly enhanced the capabilities of SIMS for analyzing organic materials like this compound. omicsonline.orgresearchgate.netnih.gov Argon cluster ions (e.g., Ar1550+) have been shown to increase the yield of intact molecular ions and reduce sample damage compared to atomic ion beams (e.g., Ar+). omicsonline.orgresearchgate.net This "soft" sputtering allows for the analysis of larger organic molecules and provides greater surface sensitivity. omicsonline.orgnih.gov

In studies of this compound thin films, Ar-GCIB-SIMS has been shown to enhance the signals of hydrocarbon fragments by 10 to 20 times compared to atomic SIMS. omicsonline.orgresearchgate.netresearchmap.jp Furthermore, the technique is exceptionally sensitive to surface contaminants. For instance, signals from poly-dimethylsiloxane (PDMS) contaminants on a this compound film were enhanced by 100 to 500 times with Ar-GCIB, indicating that the contamination is confined to the very near-surface region. omicsonline.orgresearchgate.net This high surface sensitivity makes cluster SIMS a valuable tool for studying surface chemistry and contamination of organic thin films. nih.gov

Table 1: Characteristic Fragment Ions of this compound in SIMS

Mass-to-Charge Ratio (m/z)Assigned Fragment
29C₂H₅⁺
43C₃H₇⁺
57C₄H₉⁺
91C₇H₇⁺
105C₈H₉⁺
415C₃₀H₅₄⁺ (Intact Molecule)

This table is based on data from SIMS analysis of a this compound thin film. omicsonline.org

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The method measures the absorption of infrared radiation at various wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds.

The FT-IR spectrum of a compound containing long alkyl chains and a benzene ring, such as this compound, would be expected to show characteristic peaks for C-H stretching and bending vibrations of both the alkyl and aromatic moieties, as well as aromatic C=C stretching vibrations. For instance, FT-IR has been used to characterize various organic molecules, including those with long alkyl chains, where peaks corresponding to C-H stretching are typically observed in the 2800-3000 cm⁻¹ region. rsc.org The presence of a substituted benzene ring would give rise to specific absorption bands in the fingerprint region (below 1500 cm⁻¹), which are indicative of the substitution pattern.

Raman Spectroscopy for Molecular Vibrations in Ordered Systems

Raman spectroscopy, another form of vibrational spectroscopy, is complementary to FT-IR. It detects inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. This technique is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum.

For molecules with a center of symmetry, certain vibrations are exclusively Raman active due to the rule of mutual exclusion. psu.edu In the context of this compound, Raman spectroscopy can provide detailed information about the vibrations of the benzene ring and the conformational order of the dodecyl chains. Studies on similar long-chain substituted molecules have utilized Raman spectroscopy to investigate intermolecular interactions and molecular packing in ordered systems. acs.orgpolimi.it For example, the restriction of CH₂ symmetric vibration modes can indicate intermolecular interactions. researchgate.net

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. libretexts.org The wavelengths of maximum absorbance (λmax) correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one, typically from a π to a π* orbital in conjugated systems. libretexts.org

For this compound, the UV-Vis spectrum is dominated by the electronic transitions of the substituted benzene ring. The presence of the two dodecyl alkyl groups, which are electron-donating, can cause a slight red-shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. The absorption spectrum of dodecylbenzene is available in the NIST Chemistry WebBook. nist.gov UV-Vis spectroscopy is a routine method for confirming the presence of aromatic chromophores and studying the effects of substitution on the electronic structure of molecules. nii.ac.jpresearchgate.net

Fluorescence and Photoluminescence Spectroscopy for Emissive Properties

The emissive characteristics of this compound are primarily investigated through fluorescence and photoluminescence spectroscopy. These techniques provide insights into the electronic transitions of the molecule upon excitation and subsequent relaxation, revealing information about its excited state dynamics and potential as a luminescent material. While specific, detailed research findings on the fluorescence of this compound are limited in publicly available literature, its photophysical properties can be inferred from the behavior of structurally related p-dialkylbenzenes and the general principles of fluorescence in substituted aromatic systems.

The core fluorophore in this compound is the benzene ring. Benzene itself is a known fluorophore, although its quantum yield is low. The substitution of alkyl groups onto the benzene ring, particularly in the para position, is known to influence the photophysical properties. The two dodecyl chains in this compound, being electron-donating groups, are expected to cause a slight red-shift in both the absorption and emission spectra compared to unsubstituted benzene. This is due to the hyperconjugative effect of the alkyl groups, which raises the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), thus reducing the HOMO-LUMO energy gap.

Studies on shorter-chain p-dialkylbenzenes, such as p-xylene (B151628) and p-diethylbenzene, have shown that they are indeed fluorescent. osti.gov Research indicates that p-xylene exhibits a higher fluorescence quantum yield compared to its ortho- and meta-isomers. osti.gov This suggests that the para-substitution pattern in this compound is favorable for fluorescence.

The long dodecyl chains, however, introduce a significant degree of conformational flexibility. Research on a series of p-dialkylbenzenes with increasing chain lengths (from diethyl to dibutyl) has demonstrated a phenomenon described as a "conformational explosion," where a large number of unique, low-energy conformations of the alkyl chains exist. researchgate.netaip.org Each of these conformers can have a slightly different electronic environment, leading to a broadening of the absorption and emission spectra. While these long alkyl chains are not part of the primary chromophore, their interaction with the phenyl π-cloud can influence the emissive properties. researchgate.netaip.org In larger conjugated systems like poly(p-phenylene vinylene) (PPV), long alkyl side chains are known to enhance solubility and can beneficially affect the fluorescence quantum yields by keeping the conjugated backbones separated. davidlu.net

The fluorescence emission of this compound is expected to originate from the S1 (lowest excited singlet state) to S0 (ground state) transition. The emission spectrum would likely be structured, characteristic of aromatic compounds, although the conformational variety might lead to some loss of sharp vibronic features compared to smaller, more rigid molecules.

Detailed Research Findings

While specific quantitative data for this compound is scarce, we can analyze data from analogous compounds to predict its behavior. The following table summarizes typical fluorescence data for related p-alkylbenzene compounds.

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φf)SolventReference
p-Xylene265290> o- and m-xyleneWater osti.gov
p-Diethylbenzene~265Not SpecifiedNot SpecifiedGas Phase (Jet-cooled) tandfonline.com
p-DibutylbenzeneNot SpecifiedNot SpecifiedNot SpecifiedGas Phase (Jet-cooled) researchgate.netaip.org

This table is populated with data from analogous compounds to provide a reference for the expected photophysical behavior of this compound.

The data on p-xylene indicates that para-substituted dialkylbenzenes are emissive in the UV region. osti.gov The work on p-diethylbenzene and p-dibutylbenzene, using sensitive laser-induced fluorescence techniques, confirms their emissive nature, with complex spectra arising from multiple conformers. researchgate.netaip.orgtandfonline.com For this compound, one would anticipate an excitation maximum around 265-275 nm and an emission maximum in the 290-310 nm range in common organic solvents. The fluorescence quantum yield is expected to be moderate, likely higher than that of benzene due to the alkyl substitution, but potentially lower than more rigid and extended aromatic systems. The long, flexible dodecyl chains may provide pathways for non-radiative decay (e.g., vibrational relaxation), which could decrease the quantum yield compared to shorter-chain analogues. However, they also prevent intermolecular aggregation and π-stacking in the solid state, which can quench fluorescence, a beneficial property for solid-state emissive materials. chemrxiv.org

Structural Elucidation and Morphological Analysis of 1,4 Didodecylbenzene Architectures

X-ray Diffraction (XRD) for Crystalline and Supramolecular Ordering

X-ray diffraction (XRD) is a primary tool for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. ub.edu By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.

ParameterDescription
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ) determine the crystal system.
Space Group Describes the symmetry of the crystal structure.
Atomic Coordinates The positions of each atom within the unit cell, which allows for the determination of molecular geometry.
Intermolecular Interactions Provides insight into non-covalent interactions like van der Waals forces that dictate the packing of molecules. mdpi.com

Powder X-ray Diffraction for Bulk Crystalline Phases and Mesophases

Powder X-ray diffraction (PXRD) is used to characterize the crystalline nature of a bulk sample. google.com Instead of a single crystal, a sample composed of many small crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present. ub.edu For 1,4-didodecylbenzene, PXRD is crucial for identifying the bulk crystalline structure and any polymorphic forms or liquid crystalline phases (mesophases) that may exist under different conditions. The technique is particularly useful for identifying different packing arrangements that can arise from variations in the alkyl side chains. nih.gov

FeatureInformation Gained
Peak Positions (2θ) Relate to the d-spacings of the crystal lattice planes according to Bragg's Law, allowing for unit cell determination.
Peak Intensities Provide information about the arrangement of atoms within the unit cell.
Peak Broadening Can indicate the size of the crystallites and the presence of lattice strain.

Small-Angle X-ray Scattering (SAXS) for Nanoscale Structures (Relevant for self-assembly)

Small-angle X-ray scattering (SAXS) is a technique that probes structural features on the nanometer to micrometer scale. frontiersin.org It is particularly relevant for studying the self-assembly of molecules like this compound into larger, ordered structures in solution or in the solid state. rsc.org SAXS can provide information on the size, shape, and arrangement of self-assembled objects such as micelles, vesicles, or lamellar structures. frontiersin.orgmdpi.com The technique is sensitive to variations in electron density, making it ideal for characterizing the nanoscale organization that arises from the amphiphilic nature of this compound. researchgate.net

ParameterStructural Information
Scattering Vector (q) The position of scattering peaks in q-space provides information on the characteristic length scales of the self-assembled structures.
Scattering Intensity Profile The shape of the scattering curve can be modeled to determine the morphology (e.g., spherical, cylindrical, lamellar) of the aggregates. rsc.org
Form Factor Describes the scattering from a single particle and gives information about its size and shape.
Structure Factor Describes the interference effects between particles and provides information on their spatial arrangement.

Electron Microscopy for Direct Visualization of Self-Assembled Morphologies

Electron microscopy offers direct visualization of the morphology of materials at high resolution, complementing the structural information obtained from X-ray diffraction. delongamerica.com

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission electron microscopy (TEM) is a powerful technique for imaging the internal structure of nanomaterials. researchgate.net A beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. researchgate.net An image is formed from the interaction of the electrons with the sample. For this compound, TEM can be used to directly visualize the morphology of self-assembled nanostructures, such as nanofibers, nanotubes, or vesicles. koreascience.krrsc.org The high resolution of TEM allows for the detailed analysis of the dimensions and internal organization of these aggregates. researchgate.net

Imaging ModeInformation Obtained
Bright-Field Imaging Provides a general overview of the morphology and size distribution of the nanostructures. researchgate.net
High-Resolution TEM (HRTEM) Can reveal the crystalline lattice of individual nanostructures, providing information about their atomic arrangement. frontiersin.org
Selected Area Electron Diffraction (SAED) Provides diffraction patterns from specific areas of the sample, which can be used to determine the crystal structure of individual nano-objects. researchgate.net

Scanning Electron Microscopy (SEM) for Surface and Aggregate Morphology

Scanning electron microscopy (SEM) is used to produce images of a sample by scanning the surface with a focused beam of electrons. minia.edu.eg The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition. researchgate.net SEM is particularly useful for examining the three-dimensional morphology of larger aggregates and the surface features of materials formed from this compound. pku.edu.cnresearchgate.net It provides a detailed view of how self-assembled structures organize on a larger scale. nih.govekb.eg

Signal DetectedMorphological Information
Secondary Electrons Produce images with high resolution and a three-dimensional appearance, ideal for observing the surface topography of aggregates. minia.edu.eg
Backscattered Electrons Provide contrast based on atomic number, which can be useful for distinguishing different components in a composite material.
Energy-Dispersive X-ray Spectroscopy (EDS) Allows for elemental analysis of the sample's surface.

Atomic Force Microscopy (AFM) for Surface Topography and Molecular Organization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of surfaces at the nanoscale. numberanalytics.comnanosurf.com The technique operates by scanning a sharp tip, located at the end of a flexible cantilever, across a sample surface. icspicorp.com Interactions between the tip and the surface cause the cantilever to deflect, which is then measured to create a detailed topographical map. numberanalytics.com AFM is particularly powerful for characterizing organic thin films as it can be performed in air or liquid with minimal sample preparation and can quantify surface features with sub-nanometer vertical resolution. nanosurf.comlucideon.com

In the context of this compound, AFM is instrumental in revealing how individual molecules self-assemble on a substrate. The molecule's structure, consisting of a rigid benzene (B151609) core flanked by two long, flexible dodecyl chains, promotes organization into ordered structures, such as lamellar layers. AFM imaging can directly visualize these arrangements, showing features like molecular terraces and crystalline domains.

Studies on structurally similar organic semiconductors with long alkyl chains, such as 2,7-didodecyl Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (C12-BTBT), provide insight into the expected morphological characteristics of this compound films. researchgate.net In these systems, AFM reveals distinct molecular layers and terraces. The height of these layers often corresponds to the long axis of the molecule, confirming a high degree of order. researchgate.net The surface roughness, a key parameter quantified by AFM, provides information about the uniformity and packing of the molecular film. researchgate.net For instance, low root-mean-square (RMS) roughness values are indicative of a smooth, well-ordered surface. acs.org

Table 1: Representative AFM Data for Alkyl-Substituted Aromatic Compounds This table presents typical data obtained from AFM analysis of organic semiconductor films structurally related to this compound, illustrating the type of information that can be gathered.

ParameterTypical Value/ObservationSignificance
Scan Size 1 µm x 1 µm to 10 µm x 10 µmProvides context for roughness and domain size analysis. lucideon.com
Vertical Resolution Sub-nanometerAllows for the measurement of single molecular layer heights. nanosurf.com
Observed Features Molecular terraces, layered structures, crystalline domainsIndicates self-assembly and high molecular order. acs.org
Layer Height ~3-4 nmCorresponds to the length of the molecular axis, confirming layered packing. researchgate.net
RMS Roughness (Rq) < 2 nmQuantifies the smoothness of the film; lower values suggest higher uniformity. researchgate.netacs.org

Data compiled from analogous systems described in the literature. nanosurf.comlucideon.comresearchgate.netresearchgate.netacs.orgacs.org

Polarized Optical Microscopy (POM) for Liquid Crystalline Textures

Polarized Optical Microscopy (POM) is a fundamental technique for the characterization of liquid crystalline materials. libretexts.org It utilizes polarized light to identify and study the optically anisotropic phases, known as mesophases, that occur between the solid crystalline and isotropic liquid states. colorado.edu When a liquid crystalline sample is placed between two crossed polarizers, its birefringent nature causes the light to be rotated, resulting in characteristic patterns of color and texture that are unique to specific liquid crystal phases. libretexts.orgarxiv.org

Compounds like this compound, which possess a rigid aromatic core and flexible peripheral alkyl chains, are known to exhibit thermotropic liquid crystalline behavior, where phase transitions are induced by changes in temperature. libretexts.org Upon heating from the solid state, such molecules can form various mesophases, such as nematic or smectic phases, before transitioning to an isotropic liquid at the clearing point.

The textures observed under POM provide a fingerprint for each liquid crystal phase:

Nematic (N) Phase: Characterized by long-range orientational order of the molecules. Its typical texture is the "Schlieren" texture, featuring dark brushes that correspond to topological defects (disclinations). colorado.edu

Smectic (Sm) Phases: These phases have both orientational order and some degree of positional order, with molecules arranged in layers. libretexts.org The Smectic A (SmA) phase, where molecules are aligned perpendicular to the layer planes, often shows a "focal-conic fan" texture. The Smectic C (SmC) phase, where molecules are tilted within the layers, may exhibit a broken focal-conic or a Schlieren texture. osti.gov

The study of various 1,4-dialkyl- and 1,4-alkoxy-benzenes demonstrates the influence of alkyl chain length on mesomorphic properties. researchgate.net Generally, as the alkyl chain length increases, the stability of smectic phases is enhanced.

Table 2: Mesomorphic Properties of Structurally Related Liquid Crystals This table shows phase transition data for compounds containing benzene cores and alkyl chains, illustrating the types of liquid crystal phases and transition temperatures that can be determined using POM.

Compound TypeAlkyl Chain LengthPhase Transitions (°C) and Observed Textures
1,4-Dialkylbenzene AnalogueC6-C8Cr → Sm → N → Iso (Focal-conic and Schlieren textures)
1,3-Bis(oxadiazolyl)benzeneC8F17Cr 115.8 → Iso (Monotropic LC phase on cooling) beilstein-journals.org
1-Dodecyl-3-alkyl-triazolium BromideC12, C5Cr → SmA → Iso (Smectic A textures observed) osti.gov
1,4-Bis(phenylethynyl)benzeneVarious Alkyl ChainsWide nematic phase ranges observed. nih.gov

Data is representative of homologous series and structurally related compounds to indicate expected behavior. osti.govbeilstein-journals.orgnih.gov


Self Assembly and Supramolecular Organization of 1,4 Didodecylbenzene Systems

Fundamental Principles Governing Self-Assembly in Long-Chain Benzene (B151609) Derivatives

The self-assembly of long-chain benzene derivatives, such as 1,4-didodecylbenzene, is a process dictated by a combination of forces. The final architecture of the supramolecular structure is a result of the collective effect of these interactions.

Role of Hydrophobic Interactions and the Hydrophobic Effect

A primary driving force for the self-assembly of amphiphilic molecules like this compound in aqueous environments is the hydrophobic effect. mdpi.com The two long dodecyl chains are nonpolar and thus poorly soluble in water. To minimize their unfavorable contact with water molecules, the alkyl chains aggregate, effectively expelling water from their vicinity. This process increases the entropy of the surrounding water molecules, providing a significant thermodynamic driving force for aggregation. nih.gov This sequestration of the hydrophobic tails into the interior of an aggregate, while the hydrophilic benzene core remains exposed to the aqueous phase, is a fundamental principle in the formation of micelles and other self-assembled structures. mdpi.commdpi.com In non-polar solvents, the roles are reversed, and solvophobic interactions can drive the assembly of reverse micelles.

Contributions of Van der Waals Forces and Aromatic Interactions

Once the hydrophobic effect brings the alkyl chains into close proximity, van der Waals forces become significant. nih.govbeilstein-journals.orgresearchgate.net These are weak, short-range attractive forces that arise from temporary fluctuations in electron density. The cumulative effect of these interactions along the length of the interdigitating dodecyl chains provides substantial stabilization to the core of the self-assembled structure. beilstein-journals.orgacs.org

Directional Interactions: Hydrogen Bonding and π-π Stacking Effects

While this compound itself lacks strong hydrogen bonding capabilities, derivatives containing functional groups such as amides or carboxylic acids can exhibit significant directional interactions through hydrogen bonding. acs.orgrsc.orgnih.gov These bonds are highly directional and specific, playing a critical role in determining the geometry and stability of the resulting aggregates. nih.govnih.gov For instance, intermolecular hydrogen bonds can lead to the formation of one-dimensional fibrous structures, which can then further assemble into more complex architectures. acs.orgrsc.org

Formation of Hierarchically Organized Architectures

The interplay of the fundamental forces described above leads to the formation of various hierarchically organized architectures. The specific structure that forms depends on factors such as the concentration of the amphiphile, the nature of the solvent, temperature, and the presence of any additives.

Formation and Characterization of Micellar Structures

Above a certain concentration, known as the critical micelle concentration (CMC), amphiphilic molecules like this compound can self-assemble into micelles in aqueous solutions. mdpi.comgovinfo.govmdpi.com These are typically spherical or ellipsoidal aggregates where the hydrophobic dodecyl chains form a liquid-like core, shielded from the water by the more hydrophilic benzene rings at the surface. mdpi.comwalshmedicalmedia.com The CMC is a key parameter that depends on the length of the alkyl chains; longer chains generally lead to a lower CMC due to stronger hydrophobic interactions. unipa.it

The formation and properties of these micelles can be studied using various techniques. For instance, hyperbranched conjugated polymers containing 1,4-didodecyl-2,5-diethynylbenzene (B12557429) have been used to create fluorescent micelles for sensing applications in water. researchgate.net The characterization of such micelles often involves determining their size, shape, and aggregation number (the number of molecules per micelle). Techniques like small-angle X-ray scattering (SAXS) can provide detailed structural information about the micellar core and shell. walshmedicalmedia.comresearchgate.net

Table of Critical Micelle Concentrations (CMC) for Related Surfactants
SurfactantAlkyl Chain LengthCMC (mM)Reference
Sodium Dodecyl SulfateC128.2 govinfo.gov
Disodium 2,3-didodecyl-1,2,3,4-butanetetracarboxylateC12~0.1 unipa.it
4-dodecylbenzene sulfonic acidC12~0.53 nih.govrsc.org

Development of Vesicular and Bilayer Aggregates

Under certain conditions, particularly with modifications to the molecular structure or in the presence of other components, long-chain benzene derivatives can form more complex structures like vesicles and bilayers. oup.comucl.ac.uk Vesicles are spherical structures enclosing a small amount of the solvent, formed by a lipid bilayer membrane. These are often observed with double-chain amphiphiles or in mixtures of surfactants. acs.org For example, studies on didodecyldimethylammonium (B1216837) bromide have shown the formation of lamellar liquid crystalline phases, which consist of stacked bilayers. scielo.br

The formation of vesicles from single-chain amphiphiles like 4-dodecylbenzene sulfonic acid has also been reported, highlighting the role of hydrogen bonding and the interdigitated structure of the alkyl chains in stabilizing the bilayer. nih.govrsc.org These vesicles can exhibit size-selective permeability and remarkable stability. The transition from micelles to vesicles can sometimes be induced by external stimuli, such as wet-dry cycles. nih.govrsc.org The characterization of these larger aggregates often involves techniques like transmission electron microscopy (TEM) and dynamic light scattering (DLS) to determine their size, shape, and lamellarity (the number of bilayers).

Table of Self-Assembled Structures of this compound Analogs
Compound/SystemSelf-Assembled StructureKey Driving ForcesReference
1,4-Didodecyl-2,5-diethynylbenzene in polymerMicellesHydrophobic effect researchgate.net
4-Dodecylbenzene sulfonic acidMicelles and VesiclesHydrophobic effect, H-bonding, π-π stacking nih.govrsc.org
Didodecyldimethylammonium bromideLamellar liquid crystals (bilayers)Hydrophobic effect, van der Waals forces scielo.br
Didodecyl L-glutamic acid pyrene/porphyrinMixed assemblies in benzeneπ-π stacking, H-bonding researchgate.net

Investigation of Organogelation Mechanisms and Gel Network Formation with Didodecyl Species

The formation of organogels by low-molecular-mass organic gelators (LMOGs) like this compound involves the self-assembly of these molecules into a three-dimensional network that immobilizes the solvent. mdpi.comresearchgate.net This process is driven by a combination of non-covalent interactions, including van der Waals forces, π-π stacking, and hydrogen bonding (if applicable functional groups are present). mdpi.comresearchgate.net

In the case of didodecyl species, the long alkyl chains play a crucial role. The primary driving force for the initial aggregation is the van der Waals interactions between the dodecyl chains. researchgate.net These interactions lead to the formation of primary structures, often fibrillar in nature, which then entangle to form a macroscopic gel network. researchgate.net The aromatic benzene core contributes to the stability of these assemblies through π-π stacking interactions between adjacent molecules. mdpi.com

Studies on similar systems, such as those involving aluminum didodecyl phosphate (B84403), have shown that the aggregates can be locally cylindrical and molecularly thin. nist.gov The rheology and structure of these gels can be highly sensitive to the stoichiometry of the components, indicating that the formation of the network is a finely balanced process. nist.gov

Influence of Molecular Design on Self-Assembly Pathways and Resultant Morphologies

The self-assembly of molecules like this compound is profoundly influenced by their molecular design. researchgate.net Functionalizing a π-conjugated core with alkyl chains is a common strategy to induce desirable properties, such as solubility and the ability to form ordered structures. researchgate.net The resulting morphologies of the self-assembled structures are a direct consequence of the interplay between different intermolecular forces. researchgate.net

For dialkylbenzenes, the length and positioning of the alkyl chains on the benzene ring are critical factors. The two dodecyl chains in this compound provide significant van der Waals interactions, promoting the formation of ordered, elongated structures. researchgate.net The para-substitution pattern enforces a linear geometry on the molecule, which favors the formation of lamellar or fibrillar assemblies.

The balance between the π-π interactions of the aromatic cores and the van der Waals forces of the alkyl chains dictates the final supramolecular architecture. researchgate.net A delicate equilibrium between these forces can lead to a variety of morphologies. researchgate.net For instance, in related systems, modifications to the molecular structure, such as the introduction of amide groups, can introduce hydrogen bonding, which significantly alters the self-assembly process and the resulting nanostructures. acs.orgnih.gov

The following table summarizes the key molecular features of this compound and their influence on self-assembly:

Molecular FeatureIntermolecular InteractionInfluence on Self-AssemblyResultant Morphology
Two Dodecyl Chainsvan der Waals forcesPromotes aggregation and ordering of alkyl chains.Fibrillar or lamellar structures.
Benzene Coreπ-π stackingStabilizes the assembly of aromatic cores.Contributes to the rigidity of the assembled structures.
Linear Molecular Shape (para-substitution)Steric effectsFavors linear growth of assemblies.Elongated, one-dimensional nanostructures.

Dynamic Aspects of Self-Assembly: Kinetics and Reversibility

The self-assembly of this compound is a dynamic process governed by kinetics and thermodynamics. researchgate.net Being a physical gel, the formation of the gel network is typically reversible. researchgate.net This reversibility is a key characteristic of supramolecular systems held together by non-covalent bonds. wikipedia.org

The kinetics of self-assembly can be influenced by several factors, including temperature, concentration, and the solvent used. researchgate.net For instance, the transition between different polymorphic structures in self-assembled monolayers can be accelerated by supplying thermal energy. researchgate.net The process of gel formation often involves a nucleation and growth mechanism, where the initial formation of small aggregates (nucleation) is followed by their growth into larger structures.

The reversibility of the self-assembly allows the system to respond to external stimuli. For example, heating a this compound organogel can provide enough thermal energy to disrupt the non-covalent interactions, leading to a gel-to-sol transition. nist.govkumamoto-u.ac.jp Upon cooling, the interactions can reform, and the gel state can be recovered. This thermal reversibility is a hallmark of many physical gels. nist.gov

The rate at which these transitions occur is a measure of the kinetic stability of the assembled state. In some cases, kinetically trapped, metastable states can exist. researchgate.net The system may then slowly evolve towards the thermodynamically most stable structure over time. researchgate.netru.nl

Stimuli-Responsive Behavior in Self-Assembled this compound Systems

Self-assembled systems, including those formed by this compound, can exhibit responsiveness to external stimuli. rowan.edu This "smart" behavior arises from the dynamic and reversible nature of the non-covalent interactions that hold the supramolecular structure together. mdpi.com

Potential stimuli that could influence this compound assemblies include:

Temperature: As discussed, thermal energy can disrupt the weak intermolecular forces, leading to a reversible gel-to-sol transition. nist.govrowan.edu This thermoreversible behavior is a common feature of organogels. nist.gov

Solvent: Changing the solvent can alter the solubility of the gelator and the strength of the solvophobic/solvophilic interactions, potentially leading to the dissolution or restructuring of the gel network. mdpi.com

Mechanical Force: Mechanical stress can break the physical cross-links in the gel network, causing it to flow (a phenomenon known as thixotropy). kumamoto-u.ac.jp Upon removal of the stress, the network can reform.

While specific studies on the stimuli-responsive properties of pure this compound are not extensively detailed in the provided search results, the principles of supramolecular chemistry suggest that such behaviors are inherent to its self-assembled systems. acs.orgrowan.edumdpi.com For example, related systems with added functional groups have been shown to respond to pH, light, and chemical triggers. rowan.eduresearchgate.net The introduction of responsive moieties to the this compound backbone could be a strategy to engineer more complex stimuli-responsive materials.

Computational and Theoretical Studies on 1,4 Didodecylbenzene Molecular Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei. These ab initio methods solve the Schrödinger equation (or its density-based equivalent) to provide a detailed picture of the molecular system.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying large molecules like 1,4-didodecylbenzene. numberanalytics.comccsenet.org DFT methods are used to determine a wide range of molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. numberanalytics.com

For this compound, DFT calculations can predict:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and the conformation of the dodecyl chains relative to the benzene (B151609) ring.

Electronic Properties: Key descriptors of reactivity and electronic behavior can be calculated. physchemres.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is particularly important as it relates to the molecule's kinetic stability and optical properties. A smaller gap suggests higher reactivity. ccsenet.org

Reactivity Descriptors: Conceptual DFT provides a framework to quantify reactivity through descriptors like electronegativity, chemical hardness, and the Fukui function. nih.govscirp.org The Fukui function, for instance, can identify which atomic sites within the this compound molecule are most susceptible to nucleophilic or electrophilic attack. ccsenet.orgnih.gov

| Fukui Functions | Identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attack. | Pinpointing reactivity on the benzene ring versus the alkyl chains. |

This table is illustrative. Actual values would be obtained from specific DFT calculations using a chosen functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for studying the excited states of molecules. arxiv.orguci.edursc.org This is crucial for understanding how this compound interacts with light, for example, in spectroscopic measurements.

TD-DFT calculations can predict:

Electronic Absorption Spectra: By calculating the energies of electronic transitions from the ground state to various excited states, one can simulate the UV-Visible absorption spectrum. nsf.gov For this compound, this would reveal the characteristic π-π* transitions of the benzene ring.

Nature of Excited States: TD-DFT can characterize the nature of an excited state, for instance, whether it is a locally excited (LE) state confined to the benzene ring or a charge-transfer (CT) state. nih.govaps.org Given the structure of this compound, the lower energy excited states are expected to be primarily of the π-π* type localized on the phenyl ring. However, it's important to note that standard TD-DFT functionals can have limitations and may inaccurately predict the energies of long-range charge-transfer states. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Aggregation Phenomena

While quantum mechanics describes the electronic world, molecular dynamics (MD) simulations use classical mechanics to model the physical movements of atoms and molecules over time. numberanalytics.com This approach is essential for understanding the dynamic behavior of this compound, particularly how multiple molecules interact and aggregate. nih.gov

In an MD simulation, each atom is treated as a point mass, and the interactions between them are described by a 'force field'—a set of parameters and equations that define the potential energy of the system based on the positions of its atoms.

Key applications of MD for this compound include:

Conformational Dynamics: Observing how the long, flexible dodecyl chains move and fold in different environments (e.g., in a vacuum, in a nonpolar solvent, or in water).

Aggregation and Self-Assembly: Simulating the process where multiple this compound molecules come together to form larger structures. nih.gov Due to the molecule's amphiphilic nature (hydrophobic chains and a less hydrophobic core), MD can predict how they will arrange themselves to minimize unfavorable interactions, for instance, by forming micelles or lamellar structures in a polar solvent. mdpi.com

Thermodynamic Properties: From the simulation trajectory, one can calculate macroscopic properties like diffusion coefficients and radial distribution functions, which provide insight into the structure of the simulated liquid or aggregate.

MD simulations have proven successful in predicting the aggregation propensity of various small molecules by capturing their dynamic behavior in explicit solvents. nih.gov

Coarse-Grained Models for Large-Scale Self-Assembly Simulation and Phase Behavior

Even with the power of modern computers, all-atom MD simulations are computationally expensive and limited to relatively small systems and short timescales. To study large-scale phenomena like the formation of extensive liquid crystal phases or the self-assembly of thousands of molecules over microseconds, a more efficient approach is needed. science.gov This is where coarse-graining (CG) comes in. nih.gov

In a CG model, groups of atoms are represented as single "beads" or "superatoms". uio.noarxiv.org For this compound, a CG model might represent:

The central benzene ring as one bead.

Segments of the dodecyl chains (e.g., every four CH₂ groups) as individual beads.

This simplification dramatically reduces the number of particles in the simulation, allowing for the exploration of much larger length and time scales. nih.gov The interactions between these CG beads are parameterized to reproduce certain properties of the all-atom system or experimental data. uio.no CG simulations are particularly powerful for predicting the phase behavior of surfactant-like molecules, capturing the formation of micelles, bilayers, and other complex structures that arise from the collective behavior of many molecules. mdpi.comacs.org

Theoretical Modeling of Intermolecular Interactions in this compound Aggregates

The self-assembly of this compound is governed by a subtle interplay of non-covalent intermolecular interactions. mdpi.com Theoretical models are crucial for dissecting and quantifying these forces.

The key interactions driving aggregation are:

Van der Waals Interactions: These are dominant, particularly the London dispersion forces between the long dodecyl chains. The interdigitation of these chains is a primary driver for aggregation.

π-π Stacking: The aromatic benzene rings can stack on top of each other. High-level quantum chemical methods can accurately calculate the binding energy and optimal geometry of these interactions, which are critical for understanding the packing in ordered phases. acs.org

Hydrophobic Effect: In the presence of a polar solvent like water, the tendency of the nonpolar alkyl chains to avoid the solvent and cluster together provides a powerful thermodynamic driving force for self-assembly. mdpi.com

Fragment-based quantum mechanical methods and symmetry-adapted perturbation theory (SAPT) are advanced techniques used to accurately compute the energy of these individual interactions (electrostatics, exchange-repulsion, induction, and dispersion) between molecules. ucr.eduohio-state.edu

Predictive Design of Self-Assembled Structures and Their Stability Using Computational Methods

The ultimate goal of these computational studies is often not just to understand existing systems but to predict the behavior of new ones. u-bordeaux.fr By combining the methods described above, researchers can engage in the in silico design of novel molecular systems with desired self-assembly properties.

This predictive workflow might involve:

Hypothesize a new molecule: Start with this compound and propose a chemical modification (e.g., adding polar functional groups to the benzene ring or changing the length of the alkyl chains).

Quantum Chemistry Screening: Use DFT to quickly calculate the fundamental properties (geometry, electronic structure) of the new molecule. ims.ac.jp

Interaction Energy Calculation: Use high-level quantum chemistry or SAPT to determine how two of these new molecules would interact (e.g., dimer binding energy). ucr.edu

Coarse-Graining and MD Simulation: Develop a CG model for the new molecule and run large-scale MD simulations to predict its self-assembled structure (e.g., will it form spheres, cylinders, or sheets?). arxiv.org

Stability Analysis: Analyze the thermodynamic stability of the predicted aggregates from the simulation trajectories.

This computational-led design process can guide synthetic chemists toward the most promising candidates for creating materials with specific nanoscale architectures and properties, accelerating the discovery of new functional materials. beilstein-journals.org

Applications of 1,4 Didodecylbenzene in Advanced Materials and Polymer Science

Role as Monomers and Precursors in Advanced Polymer Synthesis

The introduction of long alkyl chains, such as dodecyl groups, onto rigid polymer backbones is a critical strategy for overcoming the inherent insolubility and poor processability of many conjugated polymers. 1,4-Didodecylbenzene and its functionalized derivatives serve as key monomers for this purpose, enabling the synthesis of high-performance polymers that can be processed from solution.

Synthesis of Poly(p-phenylene) Derivatives and Related Conjugated Polymers

Poly(p-phenylene) (PPP) is a prototypical rigid-rod conjugated polymer with desirable electronic and thermal properties, but its unsubstituted form is notoriously insoluble, limiting its practical application. physicsjournal.net The solubility of PPPs can be significantly increased by attaching flexible side chains to the phenylene backbone. physicsjournal.net this compound can be functionalized to serve as a monomer in various polymerization reactions to produce soluble PPP derivatives.

A prominent example is the synthesis of poly(p-phenylene vinylene) (PPV) derivatives, which are widely studied for their electroluminescent properties in applications like organic light-emitting diodes (OLEDs). uh.eduwikipedia.org The synthesis of poly(2,5-didecyl-1,4-phenylene vinylene) (PDDPV), a close analogue, illustrates this principle. In a typical Horner-Emmons polycondensation reaction, a didecyl-substituted benzene (B151609) dialdehyde (B1249045) is reacted with a diphosphonate monomer in the presence of a base. uh.edu The long dodecyl chains ensure the resulting polymer is soluble in common organic solvents, allowing it to be cast into thin, uniform films required for device fabrication. uh.edunih.gov

Various synthetic routes can be employed to create these polymers:

Step-growth polymerization , such as Wittig or Heck coupling reactions, can be used to synthesize PPV derivatives. wikipedia.orgjlu.edu.cn

Precursor routes are also common, where a soluble, non-conjugated precursor polymer is first synthesized and then converted into the final conjugated polymer via a thermal elimination step. rsc.org

The incorporation of the didodecylbenzene unit provides the necessary solubility to achieve high molecular weight polymers, which is crucial for obtaining good mechanical and electronic properties. nih.govresearchgate.net

Incorporation into Functional Polymer Networks and Architectures

The solubility imparted by the dodecyl side chains is a key enabler for incorporating phenylene units into more complex and functional polymer architectures. Beyond simple linear homopolymers, this compound-derived monomers can be used in copolymerizations to create materials with tailored properties. jlu.edu.cn

For instance, random or alternating copolymers can be synthesized to fine-tune the electronic and optical properties, such as the color of light emission in OLEDs. uh.edujlu.edu.cn The dodecyl groups prevent the rigid backbones from excessive aggregation, which can otherwise quench fluorescence and hinder device performance. nih.gov This allows for the creation of functional networks where the conjugated segments are spatially separated, preserving their desired optoelectronic characteristics.

Furthermore, the amphiphilic nature of molecules containing a rigid aromatic core and flexible alkyl chains can be exploited to drive self-assembly into ordered nanostructures. in-cosmetics.com This principle is fundamental to creating hierarchical materials where the polymer chains are organized in a specific manner, which is essential for applications requiring anisotropic properties, such as polarized light emission or directional charge transport.

Liquid Crystalline Materials Development Based on Didodecyl-Substituted Cores

The combination of a rigid, planar benzene core and flexible, long alkyl chains makes this compound a classic example of a mesogen—a molecule that can form liquid crystal phases. tcichemicals.com These phases, known as mesophases, exhibit properties intermediate between those of a crystalline solid and an isotropic liquid, featuring long-range orientational order but limited or no positional order. tcichemicals.comuh.edu

Structure-Mesophase Relationship Studies: Impact of Alkyl Chain Length and Core Structure

The mesomorphic behavior of liquid crystals is highly sensitive to molecular structure. Two key factors are the length of the terminal alkyl chains and the geometry of the rigid core. researchgate.net

Impact of Alkyl Chain Length: The length of the alkyl chains has a profound effect on the stability and type of mesophase. Generally, as the alkyl chain length increases, there is a greater tendency to form more ordered smectic phases over nematic phases. mdpi.com Longer chains enhance the micro-phase separation between the aliphatic and aromatic parts of the molecules, which stabilizes the layered smectic structure. mdpi.combeilstein-journals.org This relationship is often systematic, though an "odd-even" effect can be observed where the transition temperatures alternate as the number of carbon atoms in the chain changes from odd to even.

Table 1: Illustrative Effect of Alkyl Chain Length on Mesophase Transition Temperatures (Hypothetical Data Based on General Trends)
Number of Carbons in Alkyl Chain (per side)Crystal to Mesophase Transition (°C)Mesophase TypeMesophase to Isotropic Liquid Transition (°C)
875Nematic85
1082Smectic C98
12 (Dodecyl)88Smectic A110
1492Smectic A115

Impact of Core Structure: The rigid core of the mesogen also plays a critical role. While a simple 1,4-disubstituted benzene ring is a common motif, altering this core can drastically change the liquid crystalline properties. For example, introducing a bend in the core, as seen in "banana-shaped" liquid crystals, can lead to the formation of novel and complex mesophases with unique polar and chiral properties. mdpi.com Similarly, extending the core to include multiple aromatic rings (e.g., biphenyl (B1667301) or terphenyl) generally increases the transition temperatures and enhances the stability of the mesophase due to stronger intermolecular interactions. beilstein-journals.org

Optical and Electronic Anisotropy in Liquid Crystalline Systems

A defining characteristic of liquid crystals is their anisotropy, meaning their physical properties are dependent on direction. uh.edunih.gov This arises from the long-range orientational order of the constituent molecules. In a liquid crystal phase formed from didodecylbenzene derivatives, the molecules align on average with their long axes parallel to each other, a direction known as the director.

This molecular alignment leads to significant anisotropy in optical and electronic properties:

Optical Anisotropy (Birefringence): The refractive index of the material is different for light polarized parallel to the director compared to light polarized perpendicular to it. This property, known as birefringence, is the basis for the operation of most liquid crystal displays (LCDs). beilstein-journals.org

Electronic Anisotropy: The mobility of charge carriers can be significantly different when measured along the direction of the stacked aromatic cores versus across the insulating aliphatic chains. This anisotropy is crucial for optimizing charge transport in organic electronic devices. researchgate.netmdpi.com

The ability to control the alignment of these anisotropic molecules with external stimuli, such as electric fields, allows for the modulation of these properties, enabling the creation of dynamic and switchable devices. aps.orgarxiv.org The dodecyl chains are instrumental in this process, as they facilitate the formation of the fluid, yet ordered, mesophases that can be readily realigned.

Amphiphilic and Surfactant Applications in Soft Matter and Colloidal Science

The this compound moiety is an ideal hydrophobic component for the design of specialized surfactants. Its two long alkyl chains and central phenyl group provide a substantial non-polar structure that can be chemically modified to create powerful amphiphiles, including high-performance Gemini surfactants.

Gemini surfactants are a class of amphiphilic molecules that consist of two hydrophobic tails and two hydrophilic head groups, connected by a spacer group. nih.gov This dimeric structure gives them superior physicochemical properties compared to conventional single-chain surfactants, such as a much lower critical micelle concentration (CMC), greater efficiency in reducing surface tension, and the ability to form diverse self-assembled structures like micelles, vesicles, and bilayers. nih.gov

The this compound scaffold can be envisioned as the hydrophobic core for novel Gemini surfactants. In such a design, the two dodecyl chains act as the hydrophobic tails. Hydrophilic head groups can be introduced at various positions, for instance, by functionalizing the terminal ends of the dodecyl chains or by attaching them to the benzene ring. The benzene ring itself can act as a component of a rigid spacer. The incorporation of a benzene ring into the hydrophobic part of a Gemini surfactant has been shown to promote micelle formation, leading to lower CMC values compared to analogous surfactants with purely alkyl hydrophobic chains. researchgate.net The structure of the spacer, whether flexible (e.g., polymethylene) or rigid (e.g., aromatic structures), significantly influences the shape and properties of the resulting micelles. mdpi.compreprints.org

While specific synthesis and characterization data for Gemini surfactants directly derived from this compound are not extensively detailed in available literature, the established synthetic routes for other benzene-containing Gemini surfactants can be applied. researchgate.net These methods typically involve quaternization reactions to introduce cationic quaternary ammonium head groups. researchgate.net The characterization of such surfactants would involve techniques like surface tensiometry to determine CMC and surface tension reduction efficiency, conductivity measurements to study micellization behavior, and dynamic light scattering (DLS) to determine the size of the self-assembled aggregates. researchgate.net

Table 1: Hypothetical Gemini Surfactant Structures Based on a this compound Scaffold
Structure TypeDescriptionPotential Hydrophilic Head GroupsExpected Properties
Ring-Functionalized Hydrophilic groups are attached directly to the benzene ring, which acts as a rigid spacer.Quaternary ammonium, Sulfonate, CarboxylateLow CMC, high surface activity, potential for forming vesicles or tubules due to rigid spacer.
Chain-Terminated Hydrophilic groups are attached to the terminal carbons of the two dodecyl chains.Ammonium, Pyridinium, Phosphate (B84403)Greater flexibility compared to ring-functionalized type, formation of spherical or rod-like micelles.
Benzene-in-Chain The 1,4-dialkylbenzene unit is part of a larger hydrophobic chain with hydrophilic groups at the ends.Sulfate, BetaineEnhanced hydrophobicity, very low CMC, strong intermolecular interactions within aggregates.

Amphiphiles derived from this compound are expected to be highly effective in the emulsification, dispersion, and stabilization of multiphase systems, such as oil-in-water or water-in-oil emulsions. Surfactants stabilize these thermodynamically unstable systems by adsorbing at the oil-water interface, thereby reducing the interfacial tension. nih.gov The large hydrophobic structure provided by the two dodecyl chains and the benzene ring would anchor the molecule firmly in the oil phase, while the hydrophilic head groups would extend into the aqueous phase, creating a protective barrier that prevents droplet coalescence.

The effectiveness of a surfactant in these applications depends on its ability to pack efficiently at the interface and the balance between its hydrophobic and hydrophilic parts (Hydrophilic-Lipophilic Balance or HLB). The dual-tail structure of Gemini surfactants derived from this compound would allow for more efficient packing at the interface compared to single-chain surfactants, leading to the formation of more stable and robust emulsions. nih.gov

These surfactants can also act as powerful dispersing agents for solid particles in a liquid medium. For instance, they could be used to stabilize suspensions of hydrophobic nanoparticles in aqueous solutions or, conversely, hydrophilic particles in organic solvents. researchgate.net The hydrophobic portion of the surfactant adsorbs onto the particle surface, while the hydrophilic heads provide electrostatic or steric repulsion, preventing aggregation and settling of the particles. researchgate.net

Table 2: Functional Roles of this compound-Based Amphiphiles in Complex Systems
ApplicationMechanism of ActionKey Structural FeaturesExpected Outcome
Emulsification Adsorption at the oil-water interface, reduction of interfacial tension, formation of a protective barrier around droplets.Large hydrophobic core (didodecyl + benzene), two hydrophilic head groups.Formation of stable, long-lasting oil-in-water or water-in-oil emulsions. nih.gov
Dispersion Adsorption onto the surface of solid particles via hydrophobic or π-π interactions.Aromatic core for π-stacking, long alkyl chains for hydrophobic interaction.Stable dispersion of nanoparticles (e.g., carbon nanotubes, pigments) in liquid media. researchgate.net
Stabilization Creation of steric and/or electrostatic repulsion between dispersed droplets or particles.Charged or bulky hydrophilic head groups.Prevention of flocculation, coalescence, and phase separation in colloidal systems.

Development of Functional Materials with Tunable Photophysical and Electronic Properties

The development of organic functional materials for electronics and photonics relies heavily on molecules with specific electronic and photophysical properties. While this compound itself is not electronically active, its rigid-flexible scaffold can be incorporated into larger molecular designs to influence the morphology and processing of active materials.

Organic Field-Effect Transistors (OFETs) are electronic devices that utilize an organic semiconductor as the active channel material. The performance of an OFET is critically dependent on the ability of the organic semiconductor to transport charge carriers (holes or electrons), which requires a molecular structure with extensive π-conjugation. beilstein-journals.org Efficient charge transport occurs when molecules pack in a highly ordered fashion in the solid state, allowing for significant overlap of the π-orbitals between adjacent molecules. nih.gov

This compound is a saturated, non-conjugated molecule. The benzene ring's π-system is isolated, and the dodecyl chains are aliphatic. Consequently, it does not possess the electronic structure required for a semiconductor and cannot function as the active material in an OFET. A literature search confirms that there are no reports of this compound being used as a channel semiconductor. High-performance organic semiconductors are typically polycyclic aromatic hydrocarbons (e.g., pentacene), oligothiophenes, or conjugated polymers. nih.govscilit.com

However, the long alkyl chains, such as dodecyl groups, are frequently attached to conjugated cores in many high-performance organic semiconductors. In that context, the role of the alkyl chains is not to transport charge but to:

Improve Solubility: Enhance the solubility of the rigid, often insoluble, conjugated core in common organic solvents, enabling solution-based processing techniques like spin-coating or inkjet printing.

Control Molecular Packing: Influence the self-assembly and crystallization of the semiconductor molecules in thin films, which has a profound impact on charge carrier mobility.

Therefore, while this compound itself is not an OFET material, the dialkylbenzene structural motif is relevant to the broader design principles of soluble, solution-processable organic semiconductors.

Self-assembled light-harvesting systems mimic the process of photosynthesis by using an array of chromophore molecules (antennas) to absorb light energy and funnel it to a central point. nih.gov The efficiency of these systems depends on the precise spatial arrangement of the chromophores to facilitate efficient Förster Resonance Energy Transfer (FRET) or other energy transfer mechanisms. nih.gov

This compound does not absorb light in the visible or near-UV spectrum and is not a chromophore. Therefore, it cannot act as an active component in a light-harvesting system. Its potential role would be as a non-active, structural component or a scaffold. The hydrophobic nature of the molecule could be used to:

Create a Hydrophobic Environment: Form a matrix or medium that promotes the self-assembly of amphiphilic chromophores.

Act as a Spacer: Be incorporated into a larger molecule to provide a specific distance and orientation between two active chromophore units.

Induce Aggregation: The long dodecyl chains can drive the aggregation of molecules in which it is incorporated, due to solvophobic effects in polar solvents.

A review of the literature does not show specific examples where this compound has been used for this purpose. Research in this area typically focuses on the design of the chromophores themselves, such as porphyrins or perylenediimides, and the specific non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that drive their assembly. nih.gov

Nanomaterials Fabrication and Functionalization Strategies Utilizing Didodecylbenzene Scaffolds (e.g., carbon nanotubes)

One of the most promising applications of the this compound scaffold is in the non-covalent functionalization of nanomaterials, particularly carbon nanotubes (CNTs). CNTs have exceptional mechanical and electronic properties but are notoriously difficult to process due to their high hydrophobicity and strong van der Waals interactions, which cause them to bundle together and become insoluble. beilstein-journals.org

Non-covalent functionalization is a strategy to disperse CNTs without disrupting their desirable electronic structure. scispace.com This method involves adsorbing molecules onto the CNT surface through non-covalent interactions. The this compound structure is ideally suited for this purpose.

The key interactions between a this compound-based molecule and a CNT would be:

π-π Stacking: The aromatic benzene ring can interact favorably with the graphitic, π-conjugated surface of the carbon nanotube. This interaction helps to anchor the molecule to the CNT sidewall. nih.gov

Hydrophobic Interactions: The two long, flexible dodecyl chains can wrap around the nanotube, creating a strong hydrophobic association with the surface and with each other, effectively "coating" the nanotube.

By functionalizing the this compound scaffold with appropriate chemical groups, it can be transformed into a powerful dispersant. For example, attaching hydrophilic head groups would create a surfactant capable of dispersing CNTs in water. Alternatively, the long alkyl chains can enhance the dispersion of CNTs in organic solvents or polymer matrices. This approach allows the CNTs to be exfoliated from their bundles and remain as individual, stable tubes in a suspension, which is crucial for most applications. beilstein-journals.org

Table 3: Interactions of this compound Scaffolds with Carbon Nanotubes
Interaction TypeParticipating GroupsMechanismEffect on CNTs
π-π Stacking Benzene ring of the scaffold and graphitic surface of the CNT.Attractive, non-covalent interaction between aromatic π-systems. nih.govAnchors the functionalizing molecule to the nanotube surface.
Hydrophobic Interaction Two C12H25 alkyl chains and the hydrophobic CNT surface.Van der Waals forces and solvophobic effects drive the association of non-polar chains with the CNT.Enhances binding affinity and provides a solubilizing layer. beilstein-journals.org
Steric/Electrostatic Repulsion (with derivatives) Attached hydrophilic/charged head groups on the scaffold.Bulky or charged groups on the adsorbed molecules prevent adjacent CNTs from re-aggregating.Leads to stable, long-term dispersion of individual nanotubes.

Future Research Directions and Outlook in 1,4 Didodecylbenzene Chemistry

Development of Sustainable and Green Synthetic Methodologies for Didodecylbenzene Production

The conventional production of linear alkylbenzenes (LABs), including 1,4-didodecylbenzene, often relies on Friedel-Crafts alkylation using catalysts like hydrogen fluoride (B91410) (HF) or aluminum chloride (AlCl₃). tandfonline.com These methods pose significant environmental and safety risks due to the corrosive and hazardous nature of the catalysts. tandfonline.com Future research is intensely focused on developing greener, more sustainable synthetic routes.

A primary objective is the replacement of homogeneous acid catalysts with solid, reusable alternatives. ballestra.com Innovations in catalyst design are a key aspect of improving the sustainability of LAB production. echem-eg.com Another significant frontier is the utilization of bio-based feedstocks. Research has demonstrated the potential of producing LABs from renewable sources, moving away from fossil fuel-derived materials. unilever.com For instance, an innovative green method involves the hydrogenation of cardanol, a bio-based raw material, to produce linear alkylbenzenes under milder, ambient pressure conditions, which reduces energy consumption and reaction costs. ingentaconnect.com Another novel approach explores the synthesis of LABs from biomass-derived furan (B31954) and linear alkenes through a Diels-Alder cycloaddition followed by dehydration over a solid acid catalyst. tandfonline.com These bio-centric approaches not only reduce the carbon footprint but also align with the principles of a circular economy. unilever.comingentaconnect.com

Table 1: Comparison of Conventional and Emerging Green Synthetic Routes for Linear Alkylbenzenes.
Synthetic RouteCatalystKey AdvantagesResearch Focus
Conventional Friedel-Crafts AlkylationHydrogen Fluoride (HF), Aluminum Chloride (AlCl₃)Established industrial processMitigation of environmental and safety hazards
Solid Acid CatalysisSolid Heterogeneous Catalysts (e.g., UOP Detal process)Reduced corrosivity, catalyst reusability, lower environmental impact. ballestra.comImproving catalyst efficiency and lifespan
Hydrogenation of CardanolMoO₃-based catalystUtilizes bio-based feedstock, milder reaction conditions (ambient pressure). ingentaconnect.comOptimizing yield and catalyst recyclability
Diels-Alder from FuranNiobic AcidUses biomass-derived furan. tandfonline.comOvercoming challenges like side reactions and low yields
Renewable Carbon RoutesVariousProduction from biomass, reducing fossil fuel dependence. unilever.comScaling up production and ensuring cost-competitiveness

Exploration of Novel Self-Assembled Architectures and Their Advanced Tunability

The amphiphilic nature of this compound drives its spontaneous organization into well-defined nanostructures, a process governed by non-covalent interactions like van der Waals forces and π-π stacking. beilstein-journals.orgresearchgate.net A major future research avenue lies in exploring the full spectrum of these self-assembled architectures and developing methods for their precise control. By systematically modifying the molecular structure—for example, by introducing functional groups to the phenyl ring or altering the alkyl chain length—researchers can tune the intermolecular forces to guide the formation of diverse morphologies such as lamellae, cylinders, vesicles, and more complex hierarchical structures. researchgate.netnih.gov

The goal is to achieve advanced tunability, where the dimensions, periodicity, and properties of the nanostructures can be precisely engineered for specific applications. bnl.gov For instance, creating porous networks through the self-assembly of specifically designed dialkylbenzenes could be useful for templating nanomaterials or for separation technologies. researchgate.net The study of how molecular architecture dictates the resulting supramolecular structure is fundamental to designing new "giant surfactants" where this compound or its derivatives act as building blocks for complex, functional materials. nih.gov This research will bridge the gap between molecular design and macroscopic material properties, enabling the creation of materials with programmed functions. ksu.edu.sa

Integration of In-Situ Characterization Techniques for Real-Time Self-Assembly Monitoring

Understanding the dynamic pathways of self-assembly is crucial for controlling the final structure and properties of this compound-based materials. acs.org Static snapshots are often insufficient, as many intermediate species that dictate the final morphology exist only transiently. nih.gov Therefore, a significant future direction is the integration of advanced in-situ characterization techniques to monitor the self-assembly process in real-time.

Techniques such as real-time phasor-fluorescence lifetime imaging (phasor-FLIM) can map the transformation of molecules into assembled nanostructures within complex environments like living cells. acs.orgnih.gov Other methods include real-time fluorescent monitoring using aggregation-induced emission (AIE) probes to track the kinetics of supramolecular polymerization. nih.gov Synchrotron-based X-ray techniques, including high-resolution X-ray photoelectron spectroscopy (HRXPS) and near-edge X-ray absorption fine-structure (NEXAFS) spectroscopy, provide detailed chemical and structural information about self-assembled monolayers, such as molecular orientation and packing density. beilstein-journals.orgnih.gov The development and application of supramolecular sensors that can detect and analyze the complex interactions driving assembly in real-time will also be pivotal. numberanalytics.com Applying these powerful analytical tools will provide unprecedented insight into the mechanisms of nucleation and growth, enabling researchers to guide the assembly process toward desired, kinetically-trapped, or thermodynamically-stable states.

Advancement of Multiscale Computational Modeling for Predictive Material Design

Complementing experimental efforts, the advancement of multiscale computational modeling represents a powerful frontier for accelerating the design of this compound-based materials. researchgate.net These computational approaches can predict how molecular-level features translate into macroscopic properties, reducing the need for time-consuming trial-and-error synthesis and characterization. researchgate.net

Multiscale modeling combines different levels of theory: quantum mechanics (QM) can be used to accurately calculate the electronic properties and intermolecular interaction energies of this compound dimers and small aggregates. shuaigroup.net These parameters then inform coarse-grained (CG) models used in molecular dynamics (MD) simulations, which can probe the self-assembly of millions of molecules over longer timescales to predict the resulting morphology. shuaigroup.netresearchgate.net Such models have been successfully used to study charge transport in organic semiconductors and the formation of mesoporous silica. shuaigroup.netacs.org By developing accurate force fields and efficient algorithms specifically for long-chain alkylbenzenes, researchers can create a predictive framework to screen new molecular designs and processing conditions in silico, guiding experimental work toward the most promising candidates for high-performance materials. researchgate.net

Table 2: Computational Techniques in Multiscale Modeling for Material Design.
Modeling LevelTechniqueInformation ObtainedRelevance to this compound
Quantum Mechanical (Atomistic)Density Functional Theory (DFT)Electronic structure, HOMO-LUMO gap, intermolecular interaction energies. researchgate.netPredicting electronic properties and fundamental interaction forces.
Molecular Mechanical (Atomistic/Coarse-Grained)Molecular Dynamics (MD)Dynamic trajectories, self-assembly pathways, structural morphology. shuaigroup.netSimulating the formation of nanostructures from individual molecules.
MesoscaleKinetic Monte Carlo (KMC)Charge diffusion coefficients, charge carrier mobility. shuaigroup.netPredicting performance in electronic applications.
ContinuumFinite Element Method (FEM)Mechanical properties, stress-strain behaviorModeling the bulk mechanical response of self-assembled materials.

Synergistic Integration of this compound into Emerging Functional Materials

The true potential of this compound will be realized through its integration into advanced functional materials where its self-assembling properties can impart structure and enhance performance. Future research will focus on creating synergistic hybrids and composites. For instance, derivatives like 1,4-diiodo-2,5-didodecylbenzene serve as crucial starting reagents for synthesizing oligo(1,4-phenylene ethynylene)s, which are rigid-rod polymers with applications in molecular electronics. sigmaaldrich.comsigmaaldrich.com

The self-assembly of this compound can be used to template the growth of other materials, such as nanoparticles or conductive polymers, into ordered arrays. ksu.edu.sa This approach could lead to novel hybrid materials for energy storage, where the ordered, porous network created by the alkylbenzene scaffold enhances ion transport and active material loading in supercapacitor electrodes. nih.gov In organic electronics, blending this compound with active semiconductor materials could be used to control film morphology, which is critical for achieving high charge carrier mobility and device efficiency. researchgate.netresearchgate.net The ability to form well-defined domains and interfaces at the nanoscale makes these molecules ideal candidates for improving the performance and processability of a wide range of emerging technologies. mdpi.com

Interdisciplinary Research Opportunities at the Interface of Soft Matter, Nanotechnology, and Polymer Science

Progress in this compound chemistry is inherently interdisciplinary, thriving at the convergence of soft matter physics, nanotechnology, and polymer science. rsc.org Soft matter provides the fundamental principles to understand and control the weak, non-covalent interactions that govern self-organization. ksu.edu.sa Nanotechnology offers the tools and applications for the nanostructures created, from nanoelectronics to biosensors. frontiersin.orgresearchgate.net Polymer science provides methodologies for creating larger, more complex architectures, for instance, by using this compound derivatives as monomers or as structure-directing additives in polymer blends. nih.govrsc.org

Future breakthroughs will require collaborative teams that bridge these disciplines. Chemists will synthesize novel derivatives with tailored functionalities. diva-portal.org Physicists and chemical engineers will use advanced characterization and modeling to unravel the complex assembly pathways. nih.govshuaigroup.net Materials scientists will then harness these structured materials to fabricate and test new devices for applications in energy, electronics, and beyond. mdpi.comlnmiit.ac.in This collaborative ecosystem will be essential for translating fundamental scientific discoveries about this compound into tangible technological advancements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.